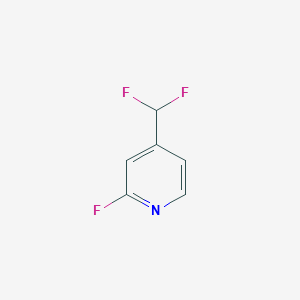

2-フルオロ-4-(ジフルオロメチル)ピリジン

説明

2-Fluoro-4-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N It is a fluorinated pyridine derivative, characterized by the presence of both fluoro and difluoromethyl groups attached to the pyridine ring

科学的研究の応用

Applications in Agrochemicals

The compound is increasingly recognized for its role as an intermediate in the synthesis of agrochemicals:

- Fungicides : It serves as a key intermediate in the production of various fungicides, including those targeting crop protection from pests. The unique properties of fluorinated compounds often lead to enhanced biological activity and stability .

- Pesticide Development : The incorporation of fluorinated moieties has been shown to improve the efficacy of pesticides, leading to the development of new formulations that are more effective against resistant pest strains .

Pharmaceutical Applications

In the pharmaceutical industry, 2-Fluoro-4-(difluoromethyl)pyridine has been explored for its potential in drug development:

- Bioisosteric Replacement : Research indicates that derivatives of this compound can act as bioisosteric replacements for traditional pharmacophores, enhancing drug activity and reducing side effects. For example, studies have shown improved quorum-sensing inhibition in bacterial systems, indicating potential applications in treating infections .

- Kinase Inhibitors : It plays a crucial role as an intermediate in synthesizing protein kinase inhibitors, particularly those targeting pathways involved in cancer progression. The development of novel kinase inhibitors utilizing this compound is currently underway .

Case Study 1: Quorum Sensing Inhibitors

A study demonstrated that derivatives of 2-fluoro-4-(difluoromethyl)pyridine exhibited significant quorum-sensing inhibition against Pseudomonas aeruginosa. Compounds synthesized showed IC50 values comparable to established inhibitors, suggesting their potential as therapeutic agents .

Case Study 2: Kinase Inhibitor Development

Research highlighted a scalable synthesis route for producing 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors. This compound's synthesis was optimized to yield significant quantities suitable for further drug development processes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Agrochemicals | Intermediates for fungicides and pesticides | Enhanced efficacy against resistant pests |

| Pharmaceuticals | Bioisosteric replacements; kinase inhibitors | Significant quorum-sensing inhibition observed |

| Synthesis Techniques | Transition metal-free methods; scalable processes | High yields with reduced hazardous reagents |

作用機序

Target of Action

Fluorinated pyridines are generally known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluorinated pyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, indicating their potential to influence multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-(difluoromethyl)pyridine . .

生化学分析

Biochemical Properties

It is known that the compound plays a role in the synthesis of aminopyridines through amination reactions

Cellular Effects

Given its role in the synthesis of aminopyridines, it may influence cell function by contributing to the production of these compounds, which are known to play roles in various cellular processes .

Molecular Mechanism

It is known to act as a reactant in the preparation of aminopyridines

準備方法

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-4-(difluoromethyl)pyridine with a fluorinating agent such as potassium fluoride (KF) under specific conditions . Another approach involves the use of fluorinated building blocks in a condensation reaction to form the desired compound .

Industrial Production Methods

Industrial production of 2-Fluoro-4-(difluoromethyl)pyridine often employs large-scale fluorination techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

化学反応の分析

Types of Reactions

2-Fluoro-4-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Fluoro-4-(difluoromethyl)pyridine include potassium fluoride (KF), palladium catalysts, and oxidizing agents such as hydrogen peroxide (H2O2) . Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of 2-Fluoro-4-(difluoromethyl)pyridine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives .

類似化合物との比較

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 3-Fluoro-4-(trifluoromethyl)pyridine

- 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine

- 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-Fluoro-4-(difluoromethyl)pyridine is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and reactivity .

生物活性

2-Fluoro-4-(difluoromethyl)pyridine is a fluorinated pyridine derivative with significant potential in various biological applications. This compound, characterized by the molecular formula C6H4F3N, has garnered attention due to its unique structural properties and potential interactions with biological systems. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Biological Activity

The biological activity of 2-Fluoro-4-(difluoromethyl)pyridine is primarily attributed to its ability to interact with various biomolecules. Fluorinated compounds are known for their unique physicochemical properties, which can influence their reactivity and biological interactions. Specifically, the presence of fluorine atoms in the structure can enhance lipophilicity and alter metabolic pathways, potentially leading to increased efficacy in medicinal applications.

- Target Interaction : Fluorinated pyridines typically interact with multiple biological targets due to their electron-withdrawing properties, which can stabilize reactive intermediates during biochemical reactions.

- Mode of Action : The compound is less reactive than its chlorinated or brominated counterparts, which may lead to a more favorable pharmacokinetic profile in certain applications.

Biochemical Pathways

2-Fluoro-4-(difluoromethyl)pyridine is involved in several biochemical pathways:

- Synthesis of Aminopyridines : The compound acts as a precursor in the synthesis of aminopyridines, which are crucial for various cellular processes.

- Cellular Effects : Its role in synthesizing biologically active compounds suggests that it may influence cell signaling and metabolic pathways.

Stability and Decomposition

A study highlighted the stability issues associated with fluorinated compounds like 2-Fluoro-4-(difluoromethyl)pyridine. Under physiological conditions (pH 7.4 at 50 °C), significant decomposition was observed, indicating the need for careful consideration of formulation strategies in drug development .

Antimalarial Potential

Recent research has explored the potential of fluorinated pyridines as antimalarial agents. The unique structure of 2-Fluoro-4-(difluoromethyl)pyridine may contribute to its effectiveness against Plasmodium species. Compounds with similar structural motifs have been shown to exhibit promising activity against malaria parasites, suggesting that this compound could be a candidate for further investigation in antimalarial therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Stability Issues |

|---|---|---|

| 2-Fluoro-4-(difluoromethyl)pyridine | Potential antimalarial activity; precursor to aminopyridines | Significant decomposition under physiological conditions |

| 2-Fluoro-4-(trifluoromethyl)pyridine | Antimicrobial properties; used in drug development | More stable than difluoromethyl variant |

| 3-Fluoro-4-(trifluoromethyl)pyridine | Anticancer properties; interacts with DNA | Moderate stability |

特性

IUPAC Name |

4-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQURWUNRSQARIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84940-51-2 | |

| Record name | 4-(difluoromethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。